molecular formula C19H22N4O3 B2430783 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 873571-13-2

2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2430783
CAS No.: 873571-13-2
M. Wt: 354.41
InChI Key: KVHBGQQXYWWNAM-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Physicochemical Analysis

2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, due to its structural uniqueness, has prompted extensive research into its physicochemical and photophysical properties. Spectroscopic techniques such as FT-IR, 1H–NMR, 13C–NMR, and EI-MS have been employed to establish the compound's structure. Investigations into its electronic absorption, Stokes shift, and fluorescence quantum yield suggest potential analytical applications. Specifically, it may serve as a probe or quencher in determining the critical micelle concentration of certain micelles, leveraging its solubilization properties in different micellar solutions. Additionally, its anti-bacterial properties have been explored through in vitro disk diffusion assays, showing promise against both Gram-positive and Gram-negative bacteria (Zayed & Kumar, 2017).

Synthesis and Reaction Pathways

The synthesis and exploration of novel reaction pathways involving this compound have led to the discovery of various derivatives with potential biological activities. One approach involved three-component condensation reactions yielding products with distinct structural features, demonstrating the versatility of this compound as a precursor in synthesizing complex naphthyridine derivatives (Oshega et al., 2015).

Corrosion Inhibition

Research has also extended into applied chemistry, where derivatives of this compound were evaluated as corrosion inhibitors for steel in acidic environments. Studies employing electrochemical techniques, surface analysis, and theoretical calculations have identified specific derivatives as effective corrosion inhibitors, offering insights into their adsorption behavior and potential protective mechanisms on metal surfaces (Ansari & Quraishi, 2015).

Properties

IUPAC Name

2-amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-23-6-5-14-13(10-23)17(12(9-20)19(21)22-14)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-8H,5-6,10H2,1-4H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHBGQQXYWWNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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